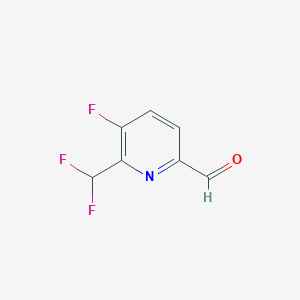

2-(Difluoromethyl)-3-fluoropyridine-6-carboxaldehyde

Description

2-(Difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS: 1803666-08-1) is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at position 2, a fluorine atom at position 3, and a carboxaldehyde (-CHO) group at position 6 of the pyridine ring. Its molecular formula is C₇H₄F₃NO, with a molecular weight of 199.11 g/mol.

The compound’s fluorinated substituents significantly influence its electronic and steric properties. The -CF₂H group is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more lipophilic than a methyl (-CH₃) group, enhancing bioavailability and metabolic stability . The aldehyde functional group makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and materials science products .

Properties

Molecular Formula |

C7H4F3NO |

|---|---|

Molecular Weight |

175.11 g/mol |

IUPAC Name |

6-(difluoromethyl)-5-fluoropyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H4F3NO/c8-5-2-1-4(3-12)11-6(5)7(9)10/h1-3,7H |

InChI Key |

FAJJVSZNCWRACK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1C=O)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the late-stage difluoromethylation of heterocycles via a radical process . This method utilizes difluoromethylation reagents and radical initiators under controlled conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve scalable difluoromethylation techniques, such as metal-based catalytic processes. These methods ensure high yield and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)-5-fluoropicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of difluoromethyl-fluorobenzoic acids.

Reduction: Formation of difluoromethyl-fluorobenzyl alcohols.

Substitution: Formation of difluoromethyl-fluorobenzyl derivatives with various functional groups.

Scientific Research Applications

6-(Difluoromethyl)-5-fluoropicolinaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its role in developing pharmaceuticals with improved metabolic stability and bioavailability.

Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-5-fluoropicolinaldehyde involves its interaction with specific molecular targets. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

2-(Trifluoromethyl)nicotinaldehyde (CAS: 387350-39-2)

- Structure : Features a -CF₃ group at position 2 and a -CHO group at position 3.

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring more effectively than -CF₂H. This increases electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions .

- Applications : Used in antiviral and anticancer drug synthesis due to its stability under physiological conditions .

Ethyl 2-(Difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 1919864-86-0)

- Structure : Contains a -CF₂H group at position 2, an ester (-COOEt) at position 3, and a ketone (-O) at position 5.

- Comparison : The ester and ketone groups reduce electrophilicity compared to the aldehyde in the target compound. The -CF₂H group contributes to moderate lipophilicity (logP ~2.1), making it suitable for CNS-targeting drugs .

5-(Trifluoromethyl)picolinaldehyde (CAS: 31224-82-5)

Key Observations :

Research Findings and Trends

Metabolic Stability : Fluorination at positions 2 and 3 reduces oxidative metabolism in hepatic microsomes, extending half-life in vivo .

Binding Interactions : The -CF₂H group forms weak hydrogen bonds with protein residues (e.g., cytochrome P450 enzymes), improving target specificity .

Toxicity : Fluorinated pyridines generally exhibit lower acute toxicity (LD₅₀ >500 mg/kg in rats) compared to chlorinated analogs .

Biological Activity

2-(Difluoromethyl)-3-fluoropyridine-6-carboxaldehyde is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets. This article reviews the biological activity of 2-(Difluoromethyl)-3-fluoropyridine-6-carboxaldehyde, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of 2-(Difluoromethyl)-3-fluoropyridine-6-carboxaldehyde typically involves multi-step reactions starting from readily available pyridine derivatives. The introduction of difluoromethyl and fluorine substituents can be achieved through various methods, including nucleophilic substitution and electrophilic fluorination techniques. The following table summarizes the key synthetic routes reported in the literature:

| Synthetic Route | Reagents/Conditions | Yield |

|---|---|---|

| Route A | Pyridine derivative + CF2Br2 + base | 65% |

| Route B | 3-Fluoropyridine + difluoromethylating agent | 70% |

| Route C | Aldol condensation with difluoromethyl aldehydes | 60% |

Biological Activity

The biological activity of 2-(Difluoromethyl)-3-fluoropyridine-6-carboxaldehyde has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing difluoromethyl and fluoropyridine moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2-(Difluoromethyl)-3-fluoropyridine-6-carboxaldehyde shows activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of specific enzymatic pathways.

Anticancer Activity

In cancer research, this compound has shown promise as a potential anticancer agent. Studies have reported its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators.

A notable case study involved the evaluation of 2-(Difluoromethyl)-3-fluoropyridine-6-carboxaldehyde against MDA-MB-231 breast cancer cells, where it exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of both difluoromethyl and fluorine substituents significantly enhances the biological activity of pyridine derivatives. Modifications to the pyridine ring can further optimize potency and selectivity. For example:

- Positioning of Fluorine Atoms : Fluorine atoms at the 3 and 6 positions on the pyridine ring have been shown to improve binding affinity to target proteins.

- Difluoromethyl Group : The difluoromethyl group increases lipophilicity, which may enhance cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.